molecular formula C15H15FN4O3 B2413704 5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2097889-13-7

5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2413704
CAS No.: 2097889-13-7
M. Wt: 318.308
InChI Key: NPDXWTDRJDNHPY-UHFFFAOYSA-N
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Description

5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluoropyrimidine moiety, a piperidine ring, and a pyridinone core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the fluoropyrimidine moiety:

    Piperidine ring formation: The piperidine ring is synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

    Coupling reactions: The fluoropyrimidine and piperidine intermediates are coupled using suitable coupling agents to form the desired compound.

    Final cyclization: The final step involves the cyclization of the coupled intermediate to form the pyridinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may enhance binding affinity to these targets, while the piperidine and pyridinone cores contribute to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.

    5-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one: Similar structure with a bromine atom instead of fluorine.

    5-(3-((5-iodopyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one imparts unique chemical properties, such as increased electronegativity and stability, compared to its halogenated analogs. This makes it particularly valuable in applications requiring high reactivity and specificity.

Properties

IUPAC Name

5-[3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O3/c16-11-7-18-15(19-8-11)23-12-2-1-5-20(9-12)14(22)10-3-4-13(21)17-6-10/h3-4,6-8,12H,1-2,5,9H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDXWTDRJDNHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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